molecular formula C8H10FNO B2557205 (R)-2-Amino-2-(3-fluorophenyl)ethanol CAS No. 1213968-04-7

(R)-2-Amino-2-(3-fluorophenyl)ethanol

Cat. No.: B2557205
CAS No.: 1213968-04-7
M. Wt: 155.172
InChI Key: ZPXAEESIPIUPTJ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(3-fluorophenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a chiral carbon, which is also bonded to a 3-fluorophenyl group. The presence of the chiral center makes this compound valuable in the synthesis of enantiomerically pure substances, which are crucial in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-fluorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent. For instance, the reduction of 3-fluoroacetophenone with a chiral borane complex can yield the desired chiral alcohol. Another method involves the asymmetric hydrogenation of the corresponding imine, which can be prepared from 3-fluorobenzaldehyde and a chiral amine.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(3-fluorophenyl)ethanol often involves the use of biocatalysts. Enzymes such as alcohol dehydrogenases can be employed to catalyze the reduction of prochiral ketones to yield the chiral alcohol with high enantioselectivity. This method is advantageous due to its mild reaction conditions and high specificity .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Scientific Research Applications

®-2-Amino-2-(3-fluorophenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-fluorophenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, influencing their activity. In medicinal chemistry, this compound can act as an inhibitor or modulator of enzyme activity, depending on its specific interactions with the target proteins .

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3-Fluorophenyl)ethanol
  • ®-1-(3-Fluorophenyl)ethylamine
  • ®-1-(3-Fluorophenyl)propanol

Uniqueness

®-2-Amino-2-(3-fluorophenyl)ethanol is unique due to the presence of both an amino and a hydroxyl group on the chiral carbon, which provides it with distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets .

Properties

IUPAC Name

(2R)-2-amino-2-(3-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXAEESIPIUPTJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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